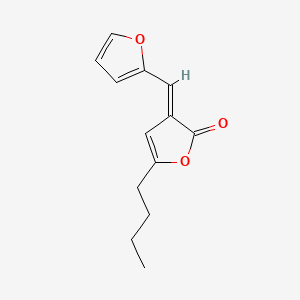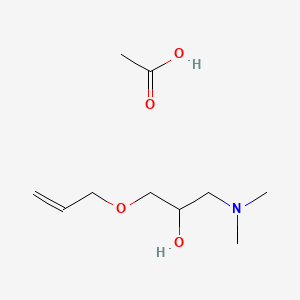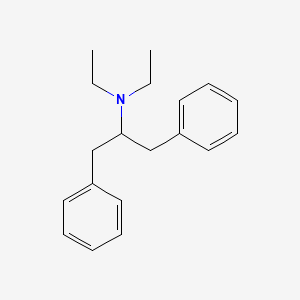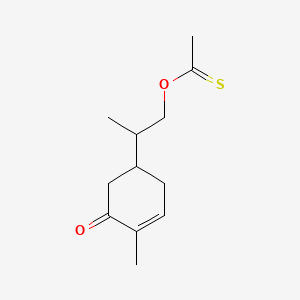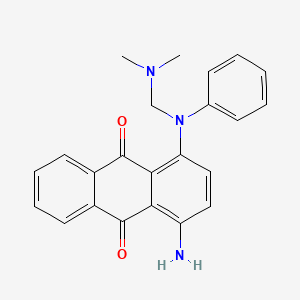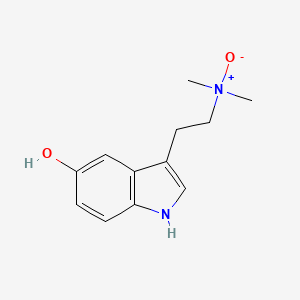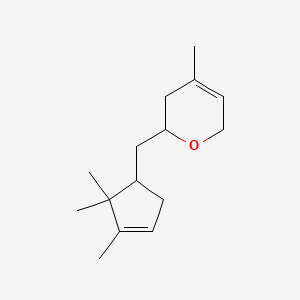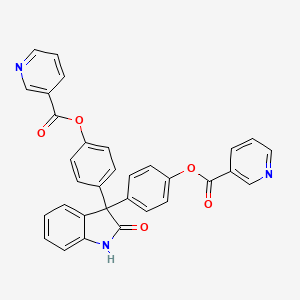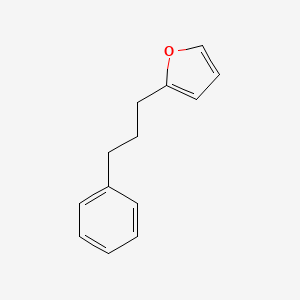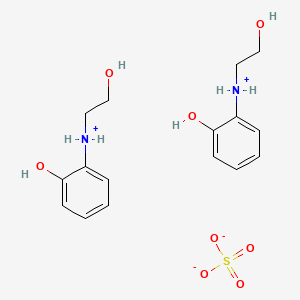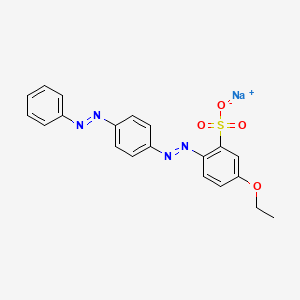
Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate typically involves a multi-step process:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as phenol or aniline, under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonate group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are used.
Purification: The crude product is purified through recrystallization or filtration to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a dye and pH indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in textile dyeing, ink manufacturing, and as a colorant in food and cosmetics
Mechanism of Action
The mechanism of action of Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate involves its interaction with molecular targets:
Molecular Targets: The compound interacts with proteins and nucleic acids, leading to changes in their structure and function.
Pathways Involved: It can affect cellular pathways by altering the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate
- Sodium 5-methoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate
- Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulfonate
Uniqueness
Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties, making it suitable for specific applications in dyeing and staining .
Properties
CAS No. |
83221-42-5 |
|---|---|
Molecular Formula |
C20H17N4NaO4S |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
sodium;5-ethoxy-2-[(4-phenyldiazenylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O4S.Na/c1-2-28-18-12-13-19(20(14-18)29(25,26)27)24-23-17-10-8-16(9-11-17)22-21-15-6-4-3-5-7-15;/h3-14H,2H2,1H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
MJUTTWJVTUFSQX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


